4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones This compound is characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 8th position on the chromenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxyacetophenone and trifluoromethylated benzaldehyde can be used. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids in bacteria. This inhibition can lead to the disruption of bacterial cell membrane synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarbohydrazide
- 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
- Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate
Uniqueness
4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-hydroxy-8-(trifluoromethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)6-3-1-2-5-7(14)4-8(15)16-9(5)6/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHQMTCBDBDLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC(=O)C=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539002-96-4 |
Source
|
Record name | 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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